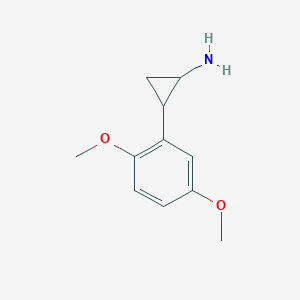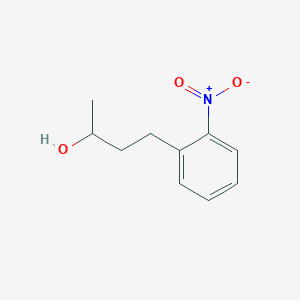
4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a butenone side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one typically involves the condensation of 1,3,5-trimethylpyrazole with an appropriate aldehyde or ketone. One common method is the reaction of 1,3,5-trimethylpyrazole with crotonaldehyde under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the butenone side chain to a butanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Pyrazole alcohols.
Substitution: Halogenated or aminated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethylpyrazole: Lacks the butenone side chain but shares the pyrazole core structure.
1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol: Contains a hydroxyl group instead of the butenone side chain.
1,3,5-Trimethyl-4-iodo-1H-pyrazole: Substituted with an iodine atom on the pyrazole ring.
Uniqueness
4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one is unique due to its butenone side chain, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar pyrazole derivatives and expands its range of applications .
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(E)-4-(1,3,5-trimethylpyrazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C10H14N2O/c1-7(13)5-6-10-8(2)11-12(4)9(10)3/h5-6H,1-4H3/b6-5+ |
InChI-Schlüssel |
OTCQUHRMQINLJE-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


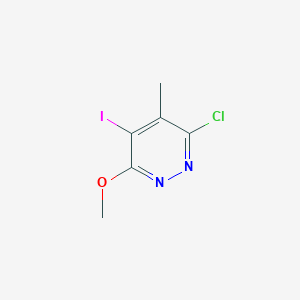
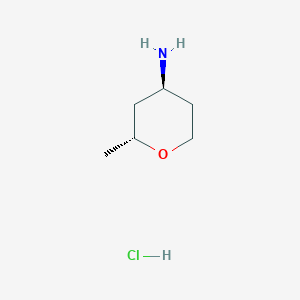
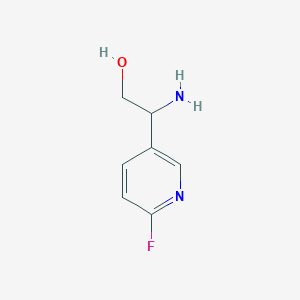
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

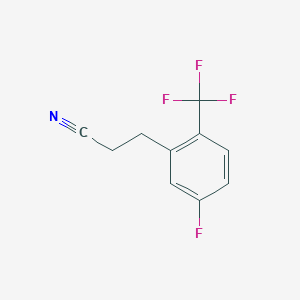
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
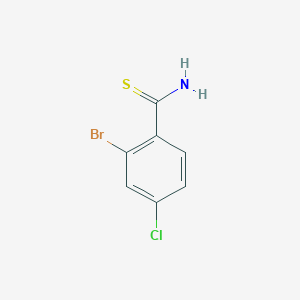
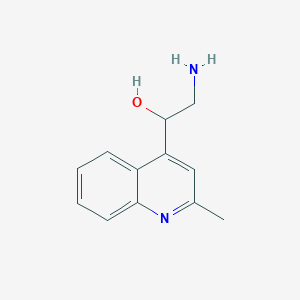

![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
